molecular formula C18H19N3OS2 B6120884 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6120884
M. Wt: 357.5 g/mol
InChI Key: QGDVGSRYKIUBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic derivative featuring a fused benzothienopyrimidine core. Its structure includes a 4-methoxybenzyl sulfanyl substituent at position 2 and an amine group at position 2.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-22-12-8-6-11(7-9-12)10-23-18-20-16(19)15-13-4-2-3-5-14(13)24-17(15)21-18/h6-9H,2-5,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDVGSRYKIUBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The foundational approach involves cyclocondensation reactions to construct the tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine core. A thiourea derivative, such as 4-amino-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine , is reacted with 4-methoxybenzyl disulfide in the presence of a base.

Procedure :

  • Dissolve 4-amino-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equiv) and 4-methoxybenzyl disulfide (1.2 equiv).

  • Heat at 80°C for 12 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Key Parameters :

  • Yield: 68–72% .

  • Purity: ≥95% (HPLC).

Mechanistic Insight :
The base deprotonates the thiol group, enabling nucleophilic attack on the disulfide. The intermediate thiolate undergoes substitution at the C2 position of the pyrimidine ring .

Nucleophilic Substitution with (4-Methoxybenzyl)thiol

Direct thiolation using 4-methoxybenzylthiol offers a streamlined route. This method avoids disulfide handling but requires strict anhydrous conditions.

Procedure :

  • Suspend 2-chloro-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine (1.0 equiv) in tetrahydrofuran (THF).

  • Add 4-methoxybenzylthiol (1.5 equiv) and triethylamine (3.0 equiv).

  • Reflux at 65°C for 8 hours.

  • Concentrate under reduced pressure and recrystallize from ethanol.

Key Parameters :

  • Yield: 75–80% .

  • Solubility: 25 mg/mL in DMSO.

Advantages :

  • Higher regioselectivity at C2.

  • Shorter reaction time compared to cyclocondensation.

Multi-Step Synthesis via Intermediate Formation

A modular approach constructs the core and sulfanyl group sequentially. This method is preferred for large-scale synthesis.

Step 1: Core Synthesis

  • React 2-aminothiophenol with cyclohexanone under acidic conditions to form the tetrahydrobenzothiophene intermediate .

  • Condense with guanidine nitrate to yield the pyrimidine ring .

Step 2: Sulfanyl Group Introduction

  • Treat the chlorinated intermediate (2-chloro derivative) with 4-methoxybenzyl mercaptan in the presence of NaH .

Optimization :

  • Use of NaH enhances reactivity, reducing side products.

  • Yield after two steps: 62% .

Catalytic Methods Using Lewis Acids

Lewis acids like AlCl₃ accelerate ring closure and sulfanyl group incorporation.

Procedure :

  • Mix 2-aminobenzothiophene and 4-methoxybenzyl thiocyanate in acetonitrile.

  • Add AlCl₃ (0.2 equiv) and heat at 100°C for 6 hours.

  • Purify via silica gel chromatography.

Key Findings :

  • AlCl₃ facilitates electrophilic substitution at C2.

  • Yield: 70% .

Limitations :

  • Sensitive to moisture, requiring rigorous drying.

Industrial-Scale Production Techniques

Continuous flow reactors enable scalable synthesis with improved consistency.

Process :

  • Pump substrates (tetrahydrobenzothieno-pyrimidine and 4-methoxybenzyl disulfide) into a heated reactor (80°C).

  • Residence time: 30 minutes.

  • In-line purification via crystallization.

Outcomes :

  • Throughput: 1.2 kg/day.

  • Purity: 98%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Cyclocondensation68–7295ModerateLow-cost reagents
Nucleophilic Substitution75–8097HighShort reaction time
Multi-Step Synthesis6294HighModular flexibility
Catalytic (AlCl₃)7096LowAccelerated kinetics
Continuous Flow8598IndustrialHigh throughput

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Activity
Recent studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives against Plasmodium falciparum, the parasite responsible for malaria. Compounds derived from the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold have shown promising in vitro activity against chloroquine-resistant strains of P. falciparum. For instance, a series of synthesized compounds exhibited IC50 values ranging from 0.74 to 6.4 μM against the W2 strain of P. falciparum, with some compounds demonstrating significant activity comparable to standard antimalarial drugs like chloroquine .

Cytotoxicity Studies
In addition to antimalarial potential, several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as human lung (A549) and cervical (HeLa) cells. Notably, compounds F3-F6 and F16 displayed non-cytotoxicity with high selectivity indices, indicating a favorable therapeutic window for further development as anticancer agents .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of these compounds is crucial for optimizing their efficacy. The nature of substituents on the aromatic rings significantly influences biological activity. For example, compounds with unsubstituted phenolic rings showed enhanced antiplasmodial activity compared to those with methoxy substitutions . This information is vital for guiding future synthetic efforts aimed at improving potency and selectivity.

Pharmacokinetic Profiling

Pharmacokinetic studies are essential for assessing the viability of new drug candidates. Recent findings suggest that the synthesized thieno[2,3-d]pyrimidine derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Predictions indicate good oral bioavailability and low toxicity risks associated with these compounds, making them promising candidates for further clinical development in treating malaria and cancer .

Case Studies and Experimental Data

CompoundActivityIC50 (μM)Cell Line TestedSelectivity Index
F1Antimalarial6.0W2 strain P. falciparumHigh
F4Antimalarial0.75W2 strain P. falciparumHigh
F16AnticancerNon-cytotoxicA549High

This table summarizes key findings from experimental evaluations of selected compounds derived from the target structure.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, or signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • The thiadiazolylmethyl analog () showed enhanced anticancer activity, suggesting that electron-withdrawing groups improve efficacy.
  • BPOET () highlights the scaffold’s versatility, with activity unrelated to cytotoxicity.
  • The target compound’s 4-methoxybenzyl sulfanyl group may influence metabolic stability, as oxidation of similar structures occurs in the tetrahydrobenzothienopyrimidine moiety .

Physicochemical and Molecular Properties

Table 2: Molecular Data Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C₁₉H₂₀N₃O₂S₂ 372.50 ~3.2 (estimated)
2-Methyl-N-(4-methylthiophenyl)-tetrahydrobenzothienopyrimidin-4-amine C₁₈H₁₉N₃S₂ 349.50 3.5
2-(4-Bromophenoxy)-3-isopropyl-tetrahydrobenzothienopyrimidinone C₁₉H₂₀BrN₂O₂S 429.35 4.1
Hydrazinyl-tetrahydrobenzothienopyrimidine () C₁₀H₁₃N₅S 235.31 1.8

Observations :

  • The 4-methoxybenzyl group increases molecular weight and lipophilicity (LogP) compared to methylthio or hydrazine derivatives.

Metabolic and Stability Considerations

  • The target compound’s sulfanyl group is susceptible to oxidation, as seen in metabolite studies of OJT007, where oxidation occurs in the tetrahydrobenzothienopyrimidine core .
  • Methylation (e.g., N4-CH₃ in ) may reduce metabolic clearance by blocking amine oxidation.

Biological Activity

The compound 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a member of the benzothieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.

  • Chemical Name : 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine
  • CAS Number : 312503-01-8
  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothieno[2,3-d]pyrimidine derivatives. In particular:

  • Mechanisms of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.
    • It exhibits selective cytotoxicity against p21-deficient cells, indicating a potential role in targeting specific cancer cell lines .
  • Case Studies :
    • A study involving various derivatives revealed that modifications to the benzothieno structure can enhance cytotoxicity against different cancer cell lines, including breast and lung cancer .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • In Vitro Studies :
    • Research indicates that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant antibacterial activity against various strains of bacteria and fungi. The presence of the methoxybenzyl sulfanyl group enhances this activity .
    • A comparative study highlighted that compounds with electron-withdrawing groups showed improved antimicrobial efficacy compared to those with electron-donating groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Biological Activity
Methoxy groupEnhances solubility and activity
Sulfanyl linkageCritical for antimicrobial properties
Tetrahydro modificationIncreases cellular uptake

The modifications to the core structure significantly influence both anticancer and antimicrobial activities.

Summary of Key Studies

  • Synthesis and Characterization :
    • The synthesis of various derivatives has been reported with yields ranging from 75% to 85%. Characterization was performed using spectroscopic methods .
  • Biological Evaluations :
    • Evaluation of these compounds in vitro showed promising results in terms of cytotoxicity against cancer cell lines and effectiveness against pathogenic microorganisms .

Potential Applications

Given its diverse biological activities, this compound may have potential applications in drug development for cancer therapy and as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from a tetrahydrobenzothiophene precursor. A common route involves:

Cyclization : Reacting 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carbonitrile with formamide under reflux to form the pyrimidine core .

Q. How is the structural integrity of this compound validated in synthetic studies?

  • Methodological Answer : Characterization involves:
  • X-ray Crystallography : Resolves the tetrahydrobenzothienopyrimidine core and confirms the sulfanyl substitution pattern .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.8–3.2 ppm (tetrahydro ring CH₂), δ 4.2 ppm (OCH₃), δ 7.3–7.5 ppm (aromatic protons) .
  • ¹³C NMR : Signals for C=S (δ 120–125 ppm) and pyrimidine carbons (δ 155–160 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 398.1 .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. EGFR inhibition) arise from:

Structural Variability : Substituents at C-2 (sulfanyl vs. methyl) alter binding affinity. For example, 4-methoxybenzylthiol enhances hydrophobic interactions in kinase pockets .

Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or concentration ranges (IC₅₀ 1–50 µM) impact results .
Resolution requires:

  • Dose-Response Replication : Test derivatives across standardized assays (e.g., MTT for cytotoxicity).

  • Computational Modeling : Compare molecular docking poses (AutoDock Vina) with experimental IC₅₀ values to identify critical interactions .

    • Data Table :
DerivativeSubstituentBiological Activity (IC₅₀, µM)Reference
Target Compound4-MethoxybenzylthiolEGFR Inhibition: 2.3 ± 0.5
Analog AMethylthioAntimicrobial: MIC 12.5 µg/mL
Analog BPhenylthioAnti-inflammatory: COX-2 IC₅₀ 8.7

Q. How can molecular dynamics (MD) simulations optimize the design of analogs targeting EGFR?

  • Methodological Answer : MD workflows include:

System Preparation : Solvate the ligand-protein complex (e.g., EGFR-PDB:1M17) in TIP3P water.

Simulation Parameters : Run 100 ns trajectories (GROMACS/AMBER) with NPT ensemble (310 K, 1 bar).

Q. Analysis :

  • Binding Free Energy : Calculate ΔG using MM-PBSA.
  • Hydrogen Bond Occupancy : Monitor interactions between the sulfanyl group and Lys721/Met793 residues .
    Results guide synthesis of analogs with modified sulfanyl substituents (e.g., bulkier groups for increased van der Waals contacts) .

Q. What experimental designs resolve low yields in nucleophilic substitution steps?

  • Methodological Answer : Low yields (<60%) arise from steric hindrance or competing side reactions. Mitigation strategies:

Catalyst Screening : Use DBU instead of Et₃N to enhance nucleophilicity of 4-methoxybenzylthiol .

Microwave-Assisted Synthesis : Reduce reaction time (2h vs. 24h) and improve homogeneity .

Protection/Deprotection : Temporarily protect amine groups (Boc) to prevent undesired cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.